molecular formula C8H5NO2 B1672199 Isatin CAS No. 91-56-5

Isatin

Cat. No. B1672199
CAS RN: 91-56-5
M. Wt: 147.13 g/mol
InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
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Patent
US04806651

Procedure details

A solution of oxalyl chloride (175 mL, 254.6 g, 2.01M) was cooled to 5°, and a solution of diphenylamine (320 g, 1.89M) in toluene (580 mL) added over 8 minutes. The mixture was heated to 50°-65° for 74 minutes. The mixture was then heated to 125° to distill toluene and excess oxalyl chloride; total distillate collected was 630 mL. The solution was then refluxed at 125°±2° for 20 hours to form indoline-2,3-dione. The mixture was cooled to 104°, and a solution of 4-picoline (215 mL, 205.7 g, 2.21M) in acetic acid (750 mL) was added over 17 minutes. The mixture was heated to 130° to remove excess toluene via acetic acid/toluene azeotrope. Additional acetic acid (750 mL) was added during the distillation. A total of 875 mL distillate containing 260 mL toluene was collected. The mixture was cooled to 115°, and acetic anhydride (360 mL, 389.5 g, 3.81M) added over 10 minutes while heating to 120°-130°. The mixture was stirred at 120°±2° for 1.75 hours, and then cooled to 76°. Water (530 mL) was added over 7 minutes followed by isopropanol (430 mL) while maintaining the temperature between 82° and 63°. The mixture was cooled to ambient temperature overnight, then to 0°-5°. The crude product was collected by filtration, washed with isopropanol (2.16 l) and water 1.64 l). Drying in a vacuum oven at 80°-90° yielded the title compound (422.6 g, 75%) as an orange crystalline solid. M.P.: 160.1°-161.9°.
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[C:7]1([NH:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[NH:13]1[C:7]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:2](=[O:3])[C:1]1=[O:5]

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
580 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50°-65° for 74 minutes
Duration
74 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 125°
DISTILLATION
Type
DISTILLATION
Details
to distill toluene and excess oxalyl chloride
DISTILLATION
Type
DISTILLATION
Details
total distillate collected
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then refluxed at 125°±2° for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
N1C(C(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.